Anrikefon (acetate)

Description

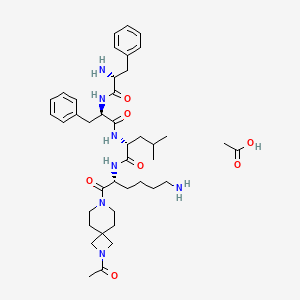

Anrikefon (acetate), also designated as HSK21542 acetate, is a selective kappa opioid receptor (KOR) agonist developed by Haisco for analgesic applications . Its chemical identifier is CAS 2584931-05-3, and it is formulated as an acetate salt to enhance solubility and stability. Preclinical and clinical studies highlight its peripheral action, which minimizes central nervous system (CNS)-related side effects like dysphoria—a common limitation of centrally acting KOR agonists .

Properties

Molecular Formula |

C41H61N7O7 |

|---|---|

Molecular Weight |

764.0 g/mol |

IUPAC Name |

acetic acid;(2R)-N-[(2R)-1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-amino-1-oxohexan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C39H57N7O5.C2H4O2/c1-27(2)22-33(36(49)42-32(16-10-11-19-40)38(51)45-20-17-39(18-21-45)25-46(26-39)28(3)47)44-37(50)34(24-30-14-8-5-9-15-30)43-35(48)31(41)23-29-12-6-4-7-13-29;1-2(3)4/h4-9,12-15,27,31-34H,10-11,16-26,40-41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50);1H3,(H,3,4)/t31-,32-,33-,34-;/m1./s1 |

InChI Key |

HHHGOGUNHJGVTN-BBOJDXSOSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Anrikefon (acetate) involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route includes:

Initial Synthesis: The core structure is synthesized through a series of reactions involving amino acids and peptide coupling agents.

Functionalization: Introduction of functional groups such as acetyl groups to form the acetate derivative.

Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity

Industrial production methods are similar but scaled up to accommodate larger quantities. These methods often involve automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Anrikefon (acetate) undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: Used to reduce specific functional groups, impacting the overall structure and function.

Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: This reaction can break down the acetate group, reverting the compound to its original form

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anrikefon (acetate) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study kappa opioid receptor interactions and to develop new analgesics.

Biology: Helps in understanding the biological pathways involving kappa opioid receptors.

Medicine: Potential therapeutic applications in pain management and treatment of certain neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and in the study of receptor-ligand interactions

Mechanism of Action

Anrikefon (acetate) exerts its effects by binding to the kappa opioid receptor, a type of G protein-coupled receptor. This binding activates intracellular signaling pathways that result in analgesic effects. The molecular targets include various proteins and enzymes involved in pain perception and modulation .

Comparison with Similar Compounds

Research Findings and Clinical Implications

Q & A

Q. What experimental variables must be controlled in Anrikefon dose-response studies?

- Standardize patient demographics (age, renal/hepatic function), administration routes (IV vs. oral), and outcome metrics (e.g., SPID0-24h for efficacy, adverse event rates for safety). Document deviations in protocols to enable replication .

Advanced Research Questions

Q. How can population pharmacokinetic modeling address variability in Anrikefon's clearance across patient subgroups?

- Develop a three-compartment model with covariates like creatinine clearance, albumin, and age. Use Bayesian post-hoc simulations to predict exposure metrics in underrepresented populations (e.g., elderly or renally impaired patients). Validate models using bootstrap or visual predictive checks .

Q. What statistical methods resolve contradictions in Anrikefon's exposure-response (E-R) relationships?

- Apply logistic regression for binary safety endpoints (e.g., nausea incidence) and Emax models for efficacy (e.g., SPID0-24h). Conduct sensitivity analyses to assess confounding factors like concomitant medications or genetic polymorphisms .

Q. How can AI-driven workflows enhance Anrikefon's clinical trial data analysis?

- Integrate machine learning for outlier detection in PK datasets or natural language processing (NLP) to automate adverse event reporting. Use scripting tools (e.g., R/Python) to create reproducible workflows for dose optimization .

Q. What methodologies ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for Anrikefon research data?

- Publish datasets in repositories like Zenodo with standardized metadata (e.g., CDISC format). Use unique identifiers (e.g., CAS numbers) and interoperable formats (e.g., SDF for chemical structures) to facilitate cross-study comparisons .

Q. How do researchers validate Anrikefon's selectivity for peripheral kappa opioid receptors (KOR) in preclinical models?

Q. What strategies mitigate bias in Anrikefon's clinical trial design for heterogeneous populations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.